JH-XI-10-02
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JH-XI-10-02 是一种高效且选择性的细胞周期蛋白依赖性激酶 8 (CDK8) 降解剂。它是一种蛋白质降解靶向嵌合体 (PROTAC),连接了 cereblon 和 CDK8 的配体。 该化合物以其诱导 CDK8 蛋白酶体降解而不影响其信使 RNA 水平的能力而闻名 .
准备方法
合成路线和反应条件
JH-XI-10-02 通过将 cereblon 结合配体(例如泊马度胺)与 CDK8 抑制剂通过聚乙二醇 (PEG) 连接基连接来合成 . 合成路线包括多个步骤,包括制备 cereblon 配体、CDK8 抑制剂和 PEG 连接基,然后将它们偶联形成最终的 PROTAC 分子 .
工业生产方法
This compound 的工业生产涉及对各个组分(cereblon 配体、CDK8 抑制剂和 PEG 连接基)进行大规模合成,然后在受控条件下进行偶联。 该过程需要精确控制反应条件,包括温度、pH 值和溶剂组成,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
JH-XI-10-02 主要经历蛋白酶体降解反应。 它募集 E3 连接酶 CRL4 cereblon 来促进 CDK8 的泛素化和随后的蛋白酶体降解 .
常用试剂和条件
降解过程涉及在微摩尔浓度(例如,1 微摩尔)下在细胞培养条件下使用 this compound。 反应通常在 6 到 24 小时内进行 .
主要产物
科学研究应用
JH-XI-10-02 具有广泛的科学研究应用,包括:
癌症研究: 它用于研究 CDK8 在癌细胞增殖和存活中的作用。
作用机制
JH-XI-10-02 通过募集 E3 连接酶 CRL4 cereblon 来促进 CDK8 的泛素化和蛋白酶体降解,发挥作用。该化合物同时与 CDK8 和 cereblon 结合,将它们紧密地带到一起,并促进 CDK8 的泛素化。 这导致蛋白酶体降解 CDK8,从而降低其在细胞中的水平 .
相似化合物的比较
类似化合物
JH-VIII-49: cortistatin A 的简化类似物,与 JH-XI-10-02 相比,对 CDK8 的效力略有降低.
CJ-2360: 一种有效的口服间变性淋巴瘤激酶 (ALK) 抑制剂.
CXD101: 一种选择性的口服 I 类组蛋白脱乙酰酶 (HDAC) 抑制剂.
独特性
This compound 由于其作为 CDK8 降解剂的高选择性和效力而具有独特性。与传统的抑制剂不同,它诱导 CDK8 的降解,而不仅仅是抑制其活性。 这提供了一种更有效的方法来降低 CDK8 水平和研究其生物学功能 .
生物活性
JH-XI-10-02 is a novel compound classified as a CDK8 degrader within the PROTAC® (Proteolysis Targeting Chimeras) technology platform. This compound has garnered attention for its ability to selectively degrade Cyclin-Dependent Kinase 8 (CDK8), a protein implicated in various biological processes including transcription regulation, cell cycle control, and cancer progression.
Chemical Structure and Properties
- Chemical Name : 15-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H-isoindol-4-yl]amino]- N-[(3β,5α,17β)-17-(7-isoquinolinyl)androstan-3-yl]- N-methyl-4,7,10,13-tetraoxapentadecanamide
- CAS Number : 2209085-22-1
- Purity : ≥98%
The compound comprises a pomalidomide moiety linked to a CDK8 inhibitor via a polyethylene glycol (PEG) linker. Pomalidomide is known for its immunomodulatory effects and is used in the treatment of multiple myeloma.
This compound operates through a mechanism that promotes the proteasome-dependent degradation of CDK8. In studies conducted with Jurkat cells (a type of T-cell leukemia cell line), this compound at a concentration of 1 μM was shown to significantly reduce CDK8 levels after 24 hours without affecting CDK19 levels . This selective degradation is crucial for therapeutic applications as it minimizes off-target effects.
Case Studies and Experimental Results
- Jurkat Cell Studies :
- Impact on Leukemia Models :
-
Kinase-independent Functions :
- Research indicates that CDK8 may exert effects independent of its kinase activity, particularly in terms of cell survival and disease maintenance in leukemic contexts. This suggests that this compound's impact could extend beyond mere kinase inhibition, potentially altering transcriptional regulation pathways critical for cancer cell survival .
Data Table: Summary of Biological Activity
Study | Cell Line | Concentration | Effect on CDK8 | Effect on CDK19 | Additional Notes |
---|---|---|---|---|---|
Jurkat Cells | Jurkat | 1 μM | Significant degradation | No significant change | Proteasome-dependent |
Leukemia Model | BCR-ABL1+ Cells | Variable | Increased apoptosis | N/A | Kinase-independent effects observed |
属性
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,5S,8R,9S,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHBTRAPARMGI-GFTKVEOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。